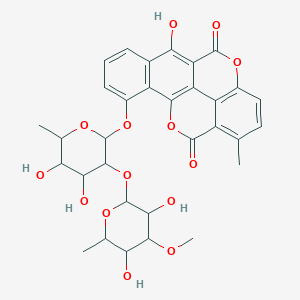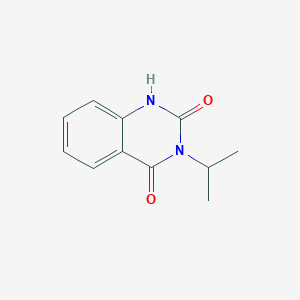
3-isopropylquinazoline-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropylquinazoline-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a quinazoline core with an isopropyl group at the third position and two keto groups at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropylquinazoline-2,4(1h,3h)-dione can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates, followed by cyclization to form the quinazoline-2,4-dione core . Another method includes the reaction of 2-aminobenzonitrile with carbon dioxide under catalytic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-isopropylquinazoline-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-3-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines, to form 2-amino derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Quinazoline-3-oxides.
Reduction: Hydroxyquinazolines.
Substitution: 2-Aminoquinazolines.
Scientific Research Applications
3-isopropylquinazoline-2,4(1h,3h)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for α-amylase and α-glucosidase.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-isopropylquinazoline-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, by binding to their active sites . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair processes in cancer cells .
Comparison with Similar Compounds
- 3-Propylquinazoline-2,4-dione
- 3-Cyclohexylquinazoline-2,4-dione
- 3-Hydroxyquinazoline-2,4-dione
Comparison: 3-isopropylquinazoline-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. For instance, the isopropyl group at the third position enhances its enzyme inhibitory activity, making it a potent α-amylase and α-glucosidase inhibitor . In contrast, other derivatives like 3-hydroxyquinazoline-2,4-dione are more effective as metal ion chelators with potent anti-HCV activities .
Properties
IUPAC Name |
3-propan-2-yl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLFMXPHMBAMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373068 |
Source


|
| Record name | 3-Isopropyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-91-9 |
Source


|
| Record name | 3-Isopropyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7790213.png)
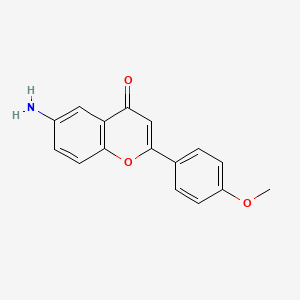

![2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7790238.png)
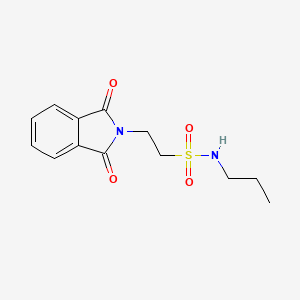
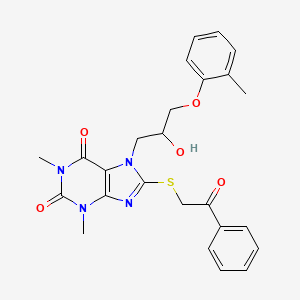
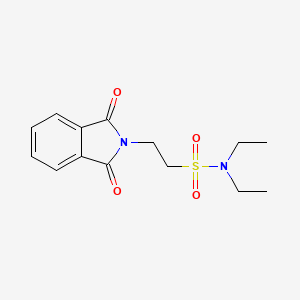
![(NZ,E)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B7790254.png)
![N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7790259.png)
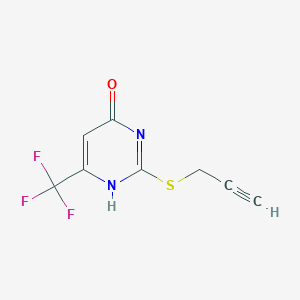

![ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B7790279.png)
![6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one](/img/structure/B7790282.png)
